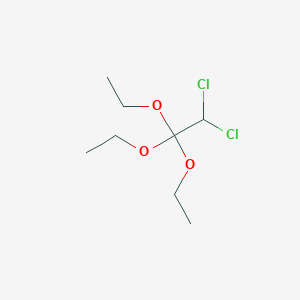
2,2-Dichloro-1,1,1-triethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,1-triethoxyethane is a chemical compound with the molecular formula C8H16Cl2O3 . It has a molecular weight of 231.12 g/mol . The IUPAC name for this compound is 2,2-dichloro-1,1,1-triethoxyethane .
Molecular Structure Analysis
The InChI code for 2,2-Dichloro-1,1,1-triethoxyethane is 1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3 . The Canonical SMILES for this compound is CCOC(C(Cl)Cl)(OCC)OCC .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dichloro-1,1,1-triethoxyethane include a molecular weight of 231.11 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds , and its topological polar surface area is 27.7 Ų . The compound has a complexity of 114 .Wissenschaftliche Forschungsanwendungen
1. Environmental Contamination and Cleanup
2,2-Dichloro-1,1,1-triethoxyethane is often found at sites contaminated with 1,1,1-trichloroethane, used in industrial degreasing. It poses challenges in environmental cleanup due to its high mobility and resistance to biodegradation. Cleanup efforts focus on addressing such contaminants in groundwater and soil (Otto & Nagaraja, 2007).
2. Chemical Reactions and Intermediates
Research has explored the acid-catalyzed ethanolyses of alkyl orthoacetates, including 2,2-Dichloro-1,1,1-triethoxyethane. This study contributes to understanding reaction mechanisms and the formation of intermediates like keten dialkylacetals (Schroeder, 1970).
3. Physical Properties and Behavior
The physical properties, such as densities and viscosities, of 2,2-Dichloro-1,1,1-triethoxyethane in different solvent mixtures, have been investigated. These studies help in understanding its behavior in various chemical environments and applications (Lorenzi, Fermeglia, & Torriano, 1995; Yokoyama & Takahashi, 1991).
4. Biodegradation in Environmental Systems
Studies have shown that 2,2-Dichloro-1,1,1-triethoxyethane can be biodegraded, especially in the presence of microorganisms capable of degrading similar compounds. Understanding its biodegradation pathways is crucial for environmental remediation strategies (Mahendra, Grostern, & Alvarez-Cohen, 2013).
5. Toxicological Studies and Health Impacts
Toxicological studies have been conducted to understand the health impacts of 2,2-Dichloro-1,1,1-triethoxyethane, especially in industrial settings. These studies are crucial for occupational safety and public health (Hoet et al., 2001).
6. Pharmacokinetics and Metabolism
Research has explored the dose-dependent metabolism and pharmacokinetics of 2,2-Dichloro-1,1,1-triethoxyethane in animal models. This is important for understanding its behavior in biological systems and potential effects on human health (Vinegar, Williams, Fisher, & Mcdougal, 1994).
7. Analytical Chemistry and Detection
Analytical methods have been developed to detect and quantify 2,2-Dichloro-1,1,1-triethoxyethane in various environmental samples. This is crucial for monitoring its presence and concentration in the environment (Blair, Burgess, & Brodsky, 1997).
Eigenschaften
IUPAC Name |
2,2-dichloro-1,1,1-triethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMPARWUDMKPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)Cl)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508121 |
Source


|
| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1,1,1-triethoxyethane | |
CAS RN |
54567-92-9 |
Source


|
| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthodichloroacetic Acid Triethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)






![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

